Cas no 476669-23-5 ((2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile)

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile structure
476669-23-5 structure
Product name:(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile
CAS No:476669-23-5
MF:C22H20N2OS
Molecular Weight:360.472003936768
CID:6310848
PubChem ID:7121302

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • (2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile
    • (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile
    • F0760-0149
    • (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
    • AKOS005639467
    • (Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
    • 476669-23-5
    • インチ: 1S/C22H20N2OS/c1-4-25-20-9-6-17(7-10-20)12-19(13-23)22-24-21(14-26-22)18-8-5-15(2)16(3)11-18/h5-12,14H,4H2,1-3H3/b19-12-
    • InChIKey: QVHGCRWUXQSTQC-UNOMPAQXSA-N
    • SMILES: S1C=C(C2C=CC(C)=C(C)C=2)N=C1/C(/C#N)=C\C1C=CC(=CC=1)OCC

計算された属性

  • 精确分子量: 360.12963444g/mol
  • 同位素质量: 360.12963444g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 532
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.2Ų
  • XLogP3: 5.5

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0760-0149-75mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0149-100mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0149-10mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0149-5μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0149-5mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0149-20mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0149-15mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0760-0149-40mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0760-0149-2μmol
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0149-1mg
(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile
476669-23-5 90%+
1mg
$54.0 2023-05-17

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrile 関連文献

(2Z)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl-3-(4-ethoxyphenyl)prop-2-enenitrileに関する追加情報

Compound CAS No. 476669-23-5: A Comprehensive Overview

The compound with CAS No. 476669-23-5, known as (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials. The molecule's structure is characterized by a thiazole ring system fused with a substituted enenitrile group, making it a versatile platform for further chemical modifications.

Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and ability to participate in various bioactive interactions. In the case of CAS No. 476669-23-5, the thiazole moiety is further substituted with a dimethylphenyl group, which enhances its electronic properties and potentially improves its bioavailability. This substitution pattern also contributes to the compound's ability to interact with biological targets such as enzymes and receptors.

The propargyl nitrile group in this molecule plays a crucial role in its reactivity and functionality. Nitriles are versatile functional groups that can undergo various transformations, making them valuable in organic synthesis. The presence of the nitrile group in CAS No. 476669-23-5 allows for further chemical modifications, enabling the creation of derivatives with enhanced properties or specific functionalities tailored for particular applications.

One of the most exciting developments involving this compound is its potential use in drug design. Researchers have explored the bioisosteric replacements within the molecule to optimize pharmacokinetic properties such as solubility and permeability. For instance, substituting certain groups within the phenyl rings or modifying the ethoxy group can significantly alter the compound's behavior in biological systems.

In addition to its medicinal applications, CAS No. 476669-23-5 has shown promise in agrochemical research. The compound's ability to inhibit key enzymes involved in plant defense mechanisms makes it a potential candidate for developing novel pesticides or herbicides. Recent experiments have demonstrated that this compound exhibits selective toxicity against certain pests while maintaining low toxicity levels towards non-target organisms.

The synthesis of CAS No. 476669-23-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the thiazole ring typically involves a condensation reaction between an aldehyde or ketone and an amine or thiol derivative under acidic conditions. Subsequent steps focus on introducing the substituted phenyl groups and the propargyl nitrile moiety through carefully designed coupling reactions.

From an environmental perspective, researchers have investigated the degradation pathways of CAS No. 476669-23-5 under various conditions to assess its environmental impact. Studies suggest that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems.

In conclusion, CAS No. 476669-2300000000000005 represents a cutting-edge example of how advanced organic synthesis can lead to innovative compounds with diverse applications across multiple industries. Its unique structure, combined with recent advancements in chemical research, positions this compound as a valuable tool for future scientific exploration and technological development.

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